Ethyl 5-bromo-2-(bromomethyl)nicotinate

Description

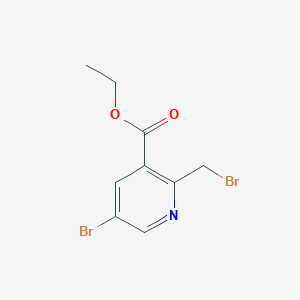

Ethyl 5-bromo-2-(bromomethyl)nicotinate is a brominated nicotinic acid derivative with a bromomethyl substituent at the 2-position and a bromine atom at the 5-position of the pyridine ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling and substitution reactions.

Properties

CAS No. |

41598-79-2 |

|---|---|

Molecular Formula |

C9H9Br2NO2 |

Molecular Weight |

322.98 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3 |

InChI Key |

BIUBFADHNONGGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(bromomethyl)nicotinate can be synthesized through the bromination of ethyl 5-bromo-2-methylnicotinate. The reaction involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as reagents in the presence of carbon tetrachloride as a solvent. The reaction mixture is heated to 80°C and stirred for 20 hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle the reagents and solvents involved.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Benzoyl Peroxide: Acts as a radical initiator in bromination reactions.

Carbon Tetrachloride: Used as a solvent in bromination reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation reactions can produce oxidized derivatives.

Scientific Research Applications

Ethyl 5-bromo-2-(bromomethyl)nicotinate is used in scientific research for several purposes:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Biology: It is utilized in biochemical studies to investigate the effects of brominated compounds on biological systems.

Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)nicotinate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research and applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Brominated Nicotinate Esters

The reactivity and applications of brominated nicotinate esters are heavily influenced by the position and nature of substituents. Key analogs include:

*Calculated based on formula.

Key Observations:

- Reactivity: The presence of two bromine atoms in this compound enhances its utility in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to mono-brominated analogs like Ethyl 5-bromo-2-methylnicotinate .

- Solubility : Ethyl 5-bromo-2-methylnicotinate’s slight water solubility (due to the methyl group) contrasts with the likely lower solubility of bromomethyl analogs, impacting formulation strategies .

Bromination and Esterification Methods

- Ethyl 5-bromo-2-hydroxynicotinate : Synthesized via bromination of ethyl 2-chloronicotinate in acetic acid, followed by sodium pyrosulfite quenching . This method highlights the feasibility of introducing bromine at the 5-position.

- Methyl 5-(bromomethyl)nicotinate : Prepared via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl4, a protocol adaptable to ethyl esters like this compound .

Functional Group Interconversion

- The bromomethyl group in this compound can undergo nucleophilic substitution to introduce amines, thiols, or ethers, similar to transformations observed in compound 5b (converted to a thienopyridine derivative using piperidine) .

Key Challenges and Advantages

Advantages of this compound

Biological Activity

Ethyl 5-bromo-2-(bromomethyl)nicotinate is a synthetic compound derived from the nicotinic acid family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C9H10Br2N2O2

- Molecular Weight : 308.00 g/mol

- IUPAC Name : Ethyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate

This compound is characterized by the presence of bromine substituents, which significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is crucial in studying enzyme mechanisms and protein modifications, making it a valuable probe in biochemical assays .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be valuable in developing therapeutic agents targeting metabolic pathways .

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects against various cancer cell lines, indicating potential antitumor activity .

Table 1: Summary of Biological Activities

Case Study Analysis

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, highlighting its potential as an antimicrobial agent.

- Enzyme Inhibition Mechanism : Research focused on the inhibition of acetylcholinesterase by this compound, revealing a competitive inhibition mechanism. This finding suggests its applicability in treating conditions like Alzheimer's disease where acetylcholine levels are critical.

- Cytotoxicity Assessment : A series of assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced apoptosis through reactive oxygen species (ROS) generation, suggesting a potential pathway for therapeutic intervention in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.